molecular formula C16H17N3O5S B3637195 N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE

N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE

Cat. No.: B3637195
M. Wt: 363.4 g/mol
InChI Key: HWXGAINLWSCGIC-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C14H13N3O5S. This compound is characterized by the presence of an aminosulfonyl group, a phenethyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid, followed by the formation of the amide bond with 4-(aminosulfonyl)phenethylamine. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation reactions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AMINOSULFONYL)PHENETHYL]-3-METHYL-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-11-3-2-4-14(15(11)19(21)22)16(20)18-10-9-12-5-7-13(8-6-12)25(17,23)24/h2-8H,9-10H2,1H3,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGAINLWSCGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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